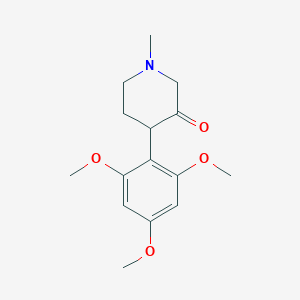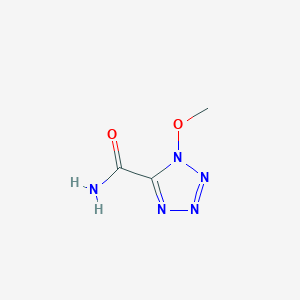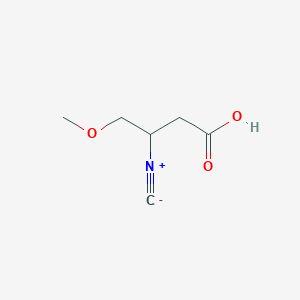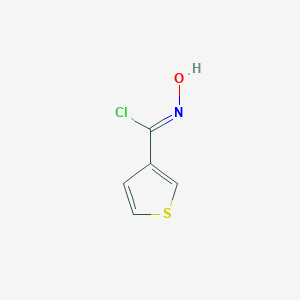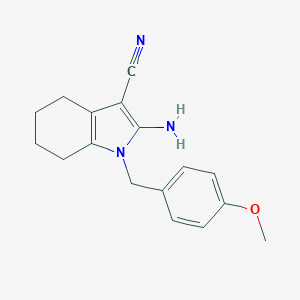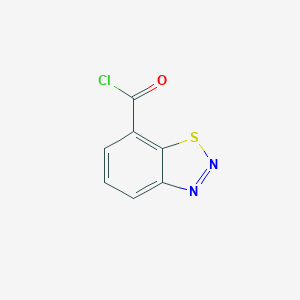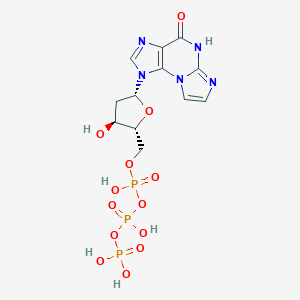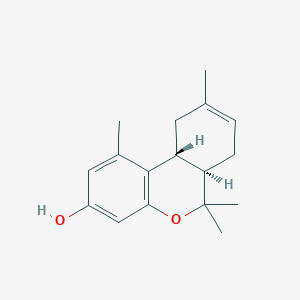
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one, also known as AMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. By inhibiting DHFR, 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one prevents the formation of nucleotides, which are required for DNA synthesis. This, in turn, leads to the inhibition of cell growth and division, making it an effective anti-cancer agent.
Biochemical and Physiological Effects:
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one has also been studied for its potential use in the treatment of bacterial infections. Studies have reported that 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one exhibits antibacterial properties and can be used to treat bacterial infections caused by gram-positive and gram-negative bacteria.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one in lab experiments is its relatively simple synthesis method. In addition, 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one is readily available and can be purchased from several chemical suppliers. However, one of the limitations of using 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one in lab experiments is its instability in aqueous solutions. 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one is known to degrade rapidly in aqueous solutions, making it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one. One of the most promising areas of research involves the development of novel anti-cancer drugs based on the structure of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one. In addition, further studies are needed to explore the potential use of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one in the treatment of viral infections and bacterial infections. Furthermore, research is needed to develop more stable forms of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one that can be used in aqueous solutions. Overall, the potential applications of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one in various fields make it an exciting area of research for scientists and researchers.
Synthesis Methods
The synthesis of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one involves the reaction of 4-amino-2-chloropyrimidine with formaldehyde and ammonium chloride. The reaction takes place in the presence of a catalyst, usually a strong base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one. The synthesis of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one has shown promising results in various scientific research applications. One of the most significant applications of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one is in the field of medicinal chemistry. Several studies have reported that 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one exhibits anti-cancer properties and can be used in the development of novel anti-cancer drugs. In addition, 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one has also been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
properties
CAS RN |
120908-32-9 |
|---|---|
Product Name |
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one |
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
6-amino-5-(aminomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H8N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,1,6H2,(H3,7,8,9,10) |
InChI Key |
ZOHFTRWZZPGYIS-UHFFFAOYSA-N |
SMILES |
C1=NC(=O)NC(=C1CN)N |
Canonical SMILES |
C1=NC(=O)NC(=C1CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




